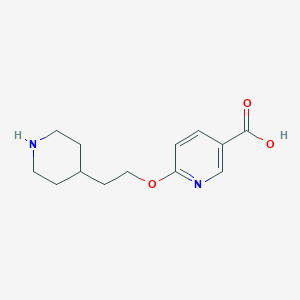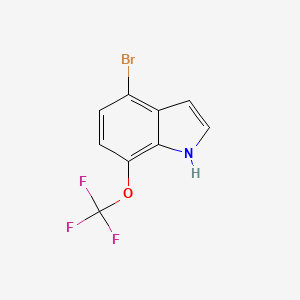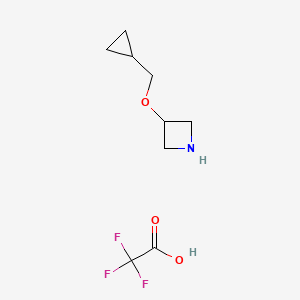
3-(Cyclopropylmethoxy)azetidine trifluoroacetate
Overview
Description
3-(Cyclopropylmethoxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C9H14F3NO3 and a molecular weight of 241.21 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to an azetidine ring, with a trifluoroacetate group as a counterion . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Cyclopropylmethoxy)azetidine trifluoroacetate typically involves the reaction of cyclopropylmethanol with azetidine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Cyclopropylmethoxy)azetidine trifluoroacetate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Cyclopropylmethoxy)azetidine trifluoroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)azetidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and azetidine ring can interact with enzymes and receptors, leading to various biological effects . The trifluoroacetate group may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)azetidine trifluoroacetate can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)azetidine hydrochloride: This compound has a similar structure but with a hydrochloride counterion instead of trifluoroacetate.
3-(Cyclopropylmethoxy)azetidine sulfate: Another similar compound with a sulfate counterion.
The uniqueness of this compound lies in its trifluoroacetate group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-2-6(1)5-9-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAHXBHLYEWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


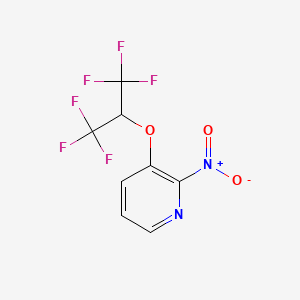

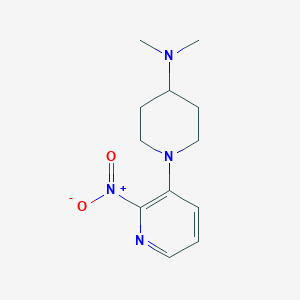
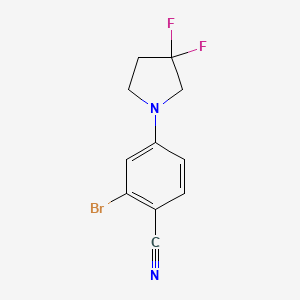

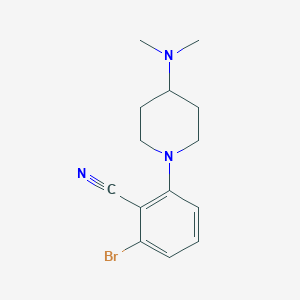
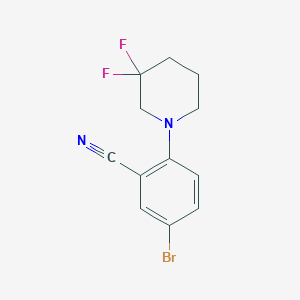
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

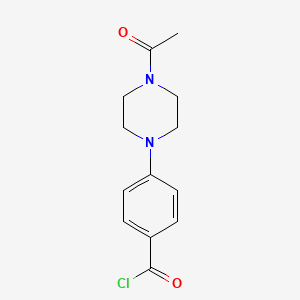
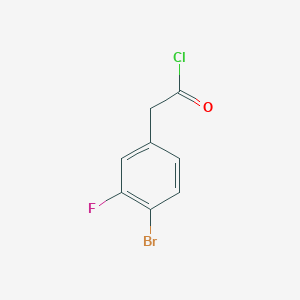
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
